molecular formula C17H15N3O2S B2988256 5-Methoxy-4-((2-methoxyphenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine CAS No. 338771-65-6

5-Methoxy-4-((2-methoxyphenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine

Cat. No.: B2988256
CAS No.: 338771-65-6
M. Wt: 325.39
InChI Key: RULBLZKSANQWSB-UHFFFAOYSA-N
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Description

5-Methoxy-4-((2-methoxyphenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

A study by Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups. These compounds were then used to create derivatives with potential antiviral activity. While some showed poor inhibitory activity against DNA viruses, several 5-substituted 2,4-diaminopyrimidine derivatives notably inhibited retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).

Synthesis and Biological Activity

Bassyouni and Fathalla (2013) focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, along with ethyl-2-((pyridin-4-yl)methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives. These compounds were created using conventional and heterogeneous conditions, achieving excellent yields. Their study underlines the broad spectrum of biological activities possessed by heterocyclic systems with a pyrimidine nucleus, such as antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, and anticoagulant properties (Bassyouni & Fathalla, 2013).

Cytotoxic Properties

Stolarczyk et al. (2021) conducted a study on 5-hydroxymethylpyrimidines that vary at the 4-position. Their biological investigations estimated cytotoxic properties against normal and cancer cell lines, discovering that derivatives with an aliphatic amino group at the 4-position are generally less toxic to normal cells than those with a benzylsulfanyl group. This research provides valuable insights into the development of compounds with potential anticancer properties (Stolarczyk et al., 2021).

Antiulcer Activity

Madala (2017) synthesized a benzimidazole derivative by coupling 1-methyl-2-mercapto5-nitro-1H-benzimidazole with a pyridine derivative. This compound was then tested for its antiulcer activity, demonstrating the potential for new treatments based on pyrimidine derivatives (Madala, 2017).

Properties

IUPAC Name

5-methoxy-4-(2-methoxyphenyl)sulfanyl-2-pyridin-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-21-13-8-3-4-9-15(13)23-17-14(22-2)11-19-16(20-17)12-7-5-6-10-18-12/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULBLZKSANQWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SC2=NC(=NC=C2OC)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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